2-Methylpropyl 3,3-dimethyl-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate is an organic compound with the molecular formula C10H18O3. It is an ester derived from the reaction between 2-methylpropyl alcohol and 3,3-dimethyl-2-oxobutanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3,3-dimethyl-2-oxobutanoate typically involves the esterification of 3,3-dimethyl-2-oxobutanoic acid with 2-methylpropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 3,3-dimethyl-2-oxobutanoic acid and 2-methylpropyl alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3-dimethyl-2-oxobutanoic acid and 2-methylpropyl alcohol.
Reduction: 2-Methylpropyl 3,3-dimethyl-2-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industrial Chemistry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3,3-dimethyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-oxobutanoate: Similar structure but with a methyl group instead of a 2-methylpropyl group.
Ethyl 3,3-dimethyl-2-oxobutanoate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
2-Methylpropyl 3-chlorobutanoate: Similar structure but with a chlorine atom in place of one of the methyl groups.
Uniqueness
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in organic synthesis and industrial applications, making it a valuable compound in various fields.
Properties
CAS No. |
89807-42-1 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methylpropyl 3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-13-9(12)8(11)10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
SRLZBJPKMVLUON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.